Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate
Overview
Description
Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are a type of heterocyclic compound, which means they contain a ring structure made up of different types of atoms. In this case, the ring structure contains both carbon and sulfur atoms .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate, can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminothiophenol with aldehydes . Another method involves the cyclization of 2-aminothiophenols with carbon dioxide .Scientific Research Applications
1. Inhibitory Activity against Protein Tyrosine Phosphatase 1B
Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives have been synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), an enzyme implicated in regulating insulin signaling and energy balance. Some derivatives exhibited significant inhibitory activity, suggesting potential applications in managing conditions like diabetes and obesity (Navarrete-Vázquez et al., 2012).
2. Application in Synthesis of Novel Compounds
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate has been synthesized through a reaction involving benzothiazole and ethyl bromocyanoacetate. This process highlights the utility of such compounds in the synthesis of novel chemical entities, which could have implications in various fields of chemistry and pharmacology (Nassiri & Milani, 2020).
3. Synthesis of Anticonvulsant Agents
Derivatives of ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate have been synthesized and evaluated for their potential as anticonvulsant agents. These studies contribute to the ongoing search for new and effective treatments for epilepsy and related disorders (Kabra, Chopde, & Wadodkar, 2011).
4. Role in Diels-Alder Reactions
Ethyl (E)-3-(1,3-benzothiazol-2-yl)-3-cyanopropenoate, a derivative of ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate, has been used in Diels-Alder reactions, demonstrating its utility in organic synthesis, particularly in constructing complex molecular architectures (Sakamoto et al., 1996).
5. Application in Molecular Docking Studies
A benzothiazole-based receptor, synthesized from ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate, has been utilized in molecular docking studies to understand interactions with metal ions like Cu2+ and Hg2+. This application underlines the potential of such compounds in the development of sensors and diagnostic tools (Wagh et al., 2015).
properties
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-2-15-11(14)9(13)10-12-7-5-3-4-6-8(7)16-10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOIZBDKZDPDQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735116 | |
Record name | Ethyl (1,3-benzothiazol-2-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate | |
CAS RN |
20474-55-9 | |
Record name | Ethyl (1,3-benzothiazol-2-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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